

The Chemical Architecture and Biological Profile of SCO-267: A GPR40 Full Agonist

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Compound of Interest

Compound Name: CPN-267

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This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological data of SCO-267, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the potential treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), SCO-267 has demonstrated promising results in preclinical and clinical studies.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

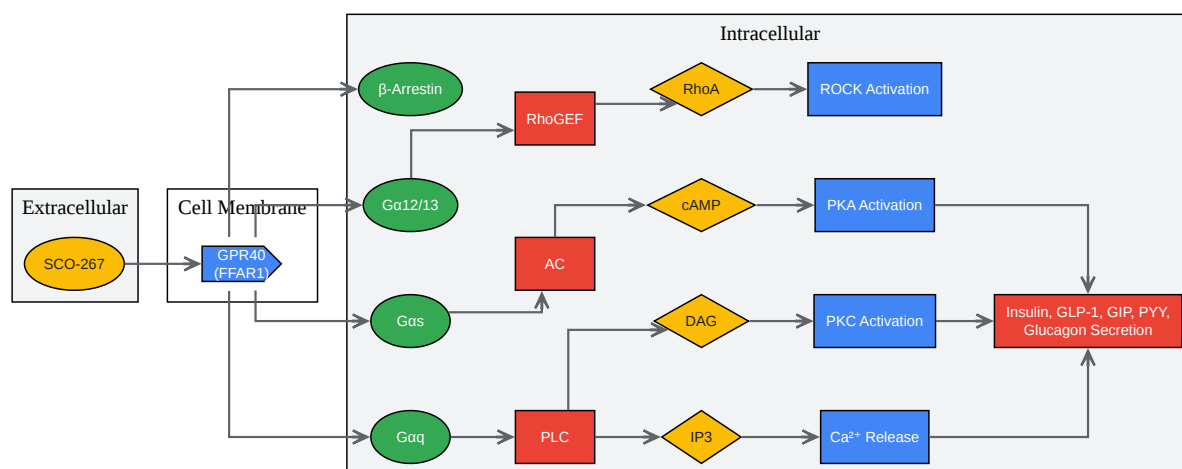
SCO-267 is chemically identified as (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid.^{[4][5]} It possesses a unique chemical structure, featuring a 2-carbamoylphenyl piperidine moiety, which distinguishes it from other GPR40 agonists.^[6]

Property	Value	Source
IUPAC Name	(3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid	[4][5]
Molecular Formula	C36H46N4O5	[7][8]
Molecular Weight	614.77 g/mol	[7]
CAS Number	1656261-09-4	[8]

Mechanism of Action: Full Agonism of GPR40

SCO-267 functions as a full agonist at the GPR40 receptor, which is predominantly expressed in pancreatic β -cells and enteroendocrine cells.[1][5] Unlike partial agonists such as fasiglifam, which primarily stimulate insulin secretion, SCO-267's full agonism leads to a broader physiological response.[1][9] It binds to a distinct allosteric site on the receptor, triggering the activation of multiple downstream signaling pathways, including G α_q , G α_s , and G $\alpha_{12/13}$, as well as β -arrestin recruitment.[7][10] This comprehensive activation results in the enhanced secretion of a suite of metabolically important hormones:

- Insulin: from pancreatic β -cells, promoting glucose uptake and utilization.[1][4]
- Glucagon-like peptide-1 (GLP-1): from enteroendocrine cells, which enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][4]
- Glucose-dependent insulintropic polypeptide (GIP): from enteroendocrine cells, which also stimulates insulin secretion.[1]
- Peptide YY (PYY): from enteroendocrine cells, which is involved in reducing appetite and food intake.[1][4]
- Glucagon: from pancreatic α -cells, which plays a role in liver metabolism.[1]



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Signaling pathway of SCO-267 via GPR40 activation.

Preclinical Pharmacology

In vitro and in vivo preclinical studies have demonstrated the potent and efficacious nature of SCO-267.

In Vitro Activity

Cell Line	Assay	Endpoint	Result
CHO (high hGPR40 expression)	GPR40 Agonism	EC50	1.3 nmol/L
CHO (high hGPR40 expression)	GPR40 Agonism	E _{max}	125% of γ-linolenic acid
CHO (low hGPR40 expression)	GPR40 Agonism	EC50	12 nmol/L
CHO (low hGPR40 expression)	GPR40 Agonism	E _{max}	201% of γ-linolenic acid
MIN6 cells	Insulin Secretion	-	Stimulated
GLUTag cells	GLP-1 Release	-	Induced
Data sourced from [11]			

In Vivo Animal Models

Diabetic Rat Model (N-STZ-1.5)

Parameter	Treatment	Dose (mg/kg)	Outcome
Plasma Glucose	SCO-267	1.0, 3.0	Significant reduction 60 min after glucose loading
Plasma Insulin	SCO-267	1.0, 3.0	Increased
Plasma GLP-1	SCO-267	1.0, 3.0	Increased
Glucose Tolerance	SCO-267 (repeated low-dose)	1	Stronger effect than high-dose fasiglifam (10 mg/kg)
Data sourced from [11]			

Diet-Induced Obese (DIO) Rat Model

Parameter	Treatment	Dose (mg/kg)	Outcome
Plasma GLP-1	SCO-267	0.3, 1, 3	Significant increase
Plasma PYY	SCO-267	1, 3	Significant increase
Total Food Intake	SCO-267	0.3, 1, 3	Reduced
Body Weight	SCO-267	0.3, 1, 3	Decreased

Data sourced from[11]

[12]

Clinical Pharmacology

A Phase 1 clinical trial of SCO-267 has been conducted in healthy adults and patients with diabetes.[13][14] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[13][14]

Key Clinical Findings

- **Safety and Tolerability:** SCO-267 was found to be generally safe and well-tolerated at all evaluated single and multiple doses.[13][15] No severe treatment-emergent adverse events were reported, and no hypoglycemia was induced.[16][17]
- **Pharmacokinetics:** Plasma concentrations of SCO-267 increased in a dose-dependent manner and were maintained for 24 hours, supporting the potential for once-daily oral dosing.[13] Repeated administration did not alter its pharmacokinetic profile.[13]
- **Pharmacodynamics:**
 - Single and repeated doses of SCO-267 stimulated the secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults.[13][15]
 - In patients with diabetes, a single dose of SCO-267 stimulated these hormones, leading to a decrease in fasting hyperglycemia and improved glycemic control during an oral glucose tolerance test.[13][15]

Population	Dose	Outcome
Healthy Adults	Single and multiple ascending doses	Stimulated secretion of insulin, glucagon, GLP-1, GIP, and PYY
Patients with Diabetes	Single dose (40mg and 80mg)	Decreased fasting hyperglycemia, improved glycemic control during OGTT, and stimulated hormone secretion

Data sourced from[\[13\]](#)[\[17\]](#)

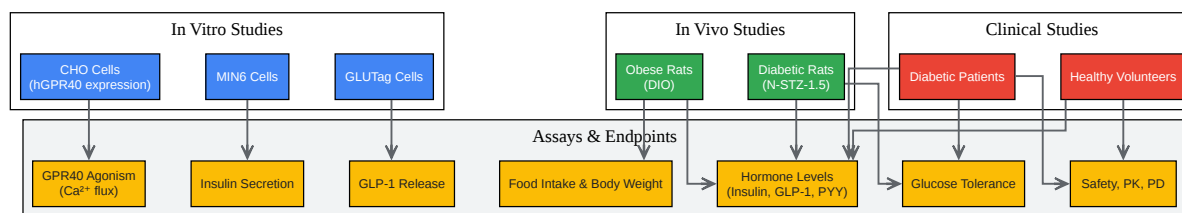
Experimental Protocols

In Vitro GPR40 Agonism Assay

The agonistic activity of SCO-267 against GPR40 was assessed in Chinese Hamster Ovary (CHO) cells stably expressing high or low levels of human GPR40.[\[11\]](#) The intracellular calcium concentration was measured as an indicator of Gq-mediated signaling. The half-maximal effective concentration (EC50) and maximum efficacy (Emax) were determined and compared to known GPR40 agonists.[\[11\]](#)

Animal Studies

Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) and diet-induced obese (DIO) rats were used as models for type 2 diabetes and obesity, respectively.[\[4\]](#) SCO-267 was administered orally, and various parameters, including plasma glucose, insulin, GLP-1, PYY levels, food intake, and body weight, were measured at different time points.[\[4\]](#)[\[12\]](#)



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